molecular formula C6H8BiO7 B046673 Bismuth citrate CAS No. 813-93-4

Bismuth citrate

Cat. No.: B046673
CAS No.: 813-93-4
M. Wt: 401.10 g/mol
InChI Key: VQPCQWLJWPSVAC-UHFFFAOYSA-N
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Description

Bismuth citrate: is a chemical compound with the formula BiC₆H₅O₇. It is widely used in various fields, including microbiology, medicine, and industry. This compound is known for its antimicrobial properties and is commonly used in the treatment of gastrointestinal disorders, such as peptic ulcers and Helicobacter pylori infections .

Mechanism of Action

Target of Action

Bismuth citrate primarily targets the bacterium Helicobacter pylori , which is known to cause various gastric diseases such as gastritis, peptic ulcerations, and even gastric cancer . This compound also interacts with various proteins and enzymes inside the cells of H. pylori .

Mode of Action

This compound is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity . Once inside the cells of H. pylori, bismuth may bind to various proteins/enzymes and in turn perturb a variety of biological pathways . It has been reasoned to interfere with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms .

Biochemical Pathways

This compound can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Pharmacokinetics

The pharmacokinetic parameters, including maximum serum concentration (Cmax) and area under the curve concentration–time curve (AUC 0–t and AUC 0–∞), were evaluated via noncompartment analysis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the growth of H. pylori . This is achieved through the disruption of various biological pathways within the bacterium, leading to its inability to function and proliferate effectively .

Action Environment

This compound, as a “green” heavy metal, is used in various industries and can partially resolve the environmental problems related to heavy metal pollution . Therefore, there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .

Biochemical Analysis

Biochemical Properties

Bismuth citrate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The cellular uptake, cytotoxicity, and genotoxicity of this compound have been explored in HepG2 cells, human lymphocytes, and erythrocytes .

Cellular Effects

This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

CAS No.

813-93-4

Molecular Formula

C6H8BiO7

Molecular Weight

401.10 g/mol

IUPAC Name

5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

InChI

InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

VQPCQWLJWPSVAC-UHFFFAOYSA-N

SMILES

C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi]

Key on ui other cas no.

813-93-4

Synonyms

Bi-citrate
Biselic
Bismofarma
bismuth citrate
bismuth subcitrate
bismuth tripotassium dicitrate
colloidal bismuth subcitrate
De-Nol
De-Noltab
DeNol
Gastrodenol
Sucrato
tripotassium-dicitrato bismuthate
Ventrisol-polfa

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of bismuth oxynitrate (22.96 g) and citric acid (33.60 g) in water (80 ml) was heated on a steam bath with frequent stirring for 30 min, by which time one drop of the suspension added to weak aqueous ammonia gave a clear solution. The mixture was diluted with water, filtered, and the residue washed well with water until free of nitrate and excess citric acid. The residue was dried under vacuum to give the title compound (32.18 g).
Quantity
22.96 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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